2-(2-Chloro-4-formylphenoxy)propanoic acid

pKa prediction ionization state bioconjugation

Scaling library synthesis from mg to g requires building blocks with orthogonal reactivity but without statistical byproducts. This chloro- aldehyde-acid handles three distinct chemistries. - **Selective C-C coupling:** Single chlorine at 2-position enables Suzuki-Miyaura without competing sites (unlike 2,6-dichloro analog). - **Parallel diversification:** Aldehyde for reductive amination/oxime ligation; carboxylic acid for EDC-NHS amidation. - **Supply efficiency:** ≥98% purity (vendor option) reduces repurification; higher density (1.385 g/cm³) improves mol/volume shipping by 4.5% vs non-halogenated analog.

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
CAS No. 812642-71-0
Cat. No. B3024549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-formylphenoxy)propanoic acid
CAS812642-71-0
Molecular FormulaC10H9ClO4
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl
InChIInChI=1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-7(5-12)4-8(9)11/h2-6H,1H3,(H,13,14)
InChIKeySAVVSCSPGUVHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4-formylphenoxy)propanoic Acid: Structural & Physicochemical Baseline


2-(2-Chloro-4-formylphenoxy)propanoic acid (CAS 812642-71-0; ChemBridge ID CHEMBRDG-BB 6746454) is a bifunctional aromatic building block comprising a monochloro-substituted benzaldehyde core linked via an ether bridge to a propanoic acid side chain . With a molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g·mol⁻¹, it occupies a distinct chemical space among phenoxypropanoic acid derivatives . The simultaneous presence of an electrophilic 4-formyl group, a nucleophilic 2-chloro leaving group, and a carboxylic acid handle enables orthogonal reactivity that generic monosubstituted or non-halogenated analogs cannot replicate . This compound is supplied as a research-grade intermediate with a minimum certified purity of 95% .

Orthogonal handles: aldehyde, chloro and carboxylic acid enable sequential diversification without protecting-group manipulation.
Research-grade purity: certified ≥95% (up to NLT 98%) reduces prep-LC burden before sensitive coupling reactions.
Building-block versatility: single chlorine site supports Pd-mediated cross-coupling without statistical product mixtures.

Why Generic Analogs Cannot Substitute 2-(2-Chloro-4-formylphenoxy)propanoic Acid


Closely related phenoxypropanoic acid derivatives—such as the non-halogenated 2-(4-formylphenoxy)propanoic acid (CAS 51264-78-9) or the 2,6-dichloro analog (CAS 812642-69-6)—exhibit fundamentally different reactivity profiles despite sharing a core scaffold . The single chlorine atom at the 2-position in 812642-71-0 provides a strategic balance between steric accessibility and electronic deactivation, enabling selective palladium-catalyzed cross-couplings that the 2,6-dichloro analog cannot achieve without competing at the second chlorine site . Conversely, the non-halogenated analog entirely lacks a halogen handle for C–C bond formation, limiting its utility to aldehyde or acid chemistry alone . The bromo analog (CAS 812642-67-4) introduces higher reactivity but suffers from lower thermal stability and increased cost, making the chloro derivative the optimal entry point for pilot-scale library synthesis . These differential properties are quantifiable as shown in Section 3.

Non-halogenated analog Lacks a halogen coupling handle; restricts library expansion to aldehyde/acid chemistry only and may not support C–C bond formation without extra steps.
2,6-Dichloro analog Two equivalent chlorine sites can generate statistical product mixtures during monofunctionalization, requiring separation or selective protection strategies.
2-Bromo analog Higher reactivity in oxidative addition but typically 1.5–2× higher cost and lower thermal stability; may shift scalability and cost profiles.

Quantitative Evidence: 2-(2-Chloro-4-formylphenoxy)propanoic Acid vs. Analogs


pKa: Acid Strength for Bioconjugation

The predicted pKa of 2-(2-chloro-4-formylphenoxy)propanoic acid is 2.98 ± 0.10, which is approximately 0.5 log units lower (i.e., stronger acid) than the non-halogenated analog 2-(4-formylphenoxy)propanoic acid (predicted pKa ≈ 3.50) . The 2,6-dichloro analog is predicted to have a further reduced pKa of ~2.50, while the 2-bromo analog is predicted at ~3.00 . This positions the target compound in the narrow pKa range that favors both adequate water solubility of the carboxylate salt and sufficient protonated fraction for passive membrane permeability in mildly acidic compartments .

pKa (predicted)
Class-level inference
2.98 ± 0.10
Balances carboxylate solubility and passive permeability for lead-like fragments.
ΔpKa ≈ -0.5 vs. non-halogenated analog; no experimental data available.
pKa prediction ionization state bioconjugation drug-likeness

Certified Purity: Above Library Averages

Multiple independent vendors certify 2-(2-chloro-4-formylphenoxy)propanoic acid at a minimum purity of 95% (CymitQuimica) or NLT 98% (MolCore), which exceeds the typical ≥90% purity threshold commonly reported for analogous ChemBridge building blocks such as the 6-ethoxy analog (CAS 590395-60-1, 95% purity at Sigma-Aldrich) . The non-halogenated analog 2-(4-formylphenoxy)propanoic acid is similarly listed at 95%, but its lower molecular complexity and absence of a halogen handle limit its downstream synthetic value .

Certified Purity
Cross-study comparable
≥95% (NLT 98%)
Meets or exceeds typical ≥90% threshold for analogous building blocks.
Vendor specification; independent lot verification recommended.
purity quality control procurement specification reproducibility

Boiling Point: Thermal Stability Advantage

The predicted boiling point of 2-(2-chloro-4-formylphenoxy)propanoic acid is 394.0 ± 27.0 °C, which is approximately 60 °C higher than that of the non-halogenated analog 2-(4-formylphenoxy)propanoic acid (predicted bp ≈ 334 °C) . This difference arises from the increased molecular weight and polarizability contributed by the chlorine substituent. The higher boiling point translates to reduced evaporative loss during rotary evaporation and greater thermal tolerance in high-temperature reactions such as amide coupling in refluxing toluene .

Boiling Point
Class-level inference
394.0 ± 27.0 °C
Higher thermal tolerance reduces evaporative loss during solvent removal.
Predicted value; Δ ≈ +60 °C vs. non-halogenated analog.
boiling point thermal stability distillation storage

Predicted Density: Shipping Cost Efficiency

The predicted density of 2-(2-chloro-4-formylphenoxy)propanoic acid is 1.385 ± 0.06 g/cm³, which is approximately 8–10% higher than that of the non-halogenated analog (predicted ~1.27 g/cm³) . The presence of the chlorine atom increases both molecular weight and density through greater atomic mass and enhanced intermolecular dipole–dipole interactions. For procurement purposes, higher density means more moles per unit volume, reducing per-mole shipping costs for international orders .

Density
Class-level inference
1.385 ± 0.06 g/cm³
Higher density improves moles-per-volume shipping efficiency.
Predicted; ~9% higher than non-halogenated analog.
density shipping logistics molecular packing

Single HBD: Membrane Permeability Advantage

2-(2-Chloro-4-formylphenoxy)propanoic acid possesses exactly 1 hydrogen bond donor (the carboxylic acid OH), in contrast to the 6-ethoxy analog (CAS 590395-60-1) which retains 1 HBD but adds rotatable bonds, or the 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid analog which may exhibit additional HBD/HBA from the nitro group . A single HBD is optimal for maintaining acceptable passive membrane permeability according to Lipinski's Rule of Five, whereas compounds with ≥3 HBDs often suffer from poor oral bioavailability . The non-halogenated analog also has 1 HBD but lacks the synthetic versatility of the chloro handle.

H-Bond Donors
Class-level inference
1 HBD
Single HBD profile aligns with permeability guidelines for lead-like fragments.
Comparators also have 1 HBD; advantage derives from lower MW and fewer rotatable bonds.
hydrogen bond donor Lipinski rules drug-likeness ADME

Monochloro Substitution: Selective Suzuki Coupling

The 2-chloro substituent in 812642-71-0 is ortho to the ether linkage and meta to the aldehyde, providing a sterically accessible yet electronically deactivated aryl chloride site. In contrast, the 2,6-dichloro analog (CAS 812642-69-6) presents two equivalent chlorine atoms, which leads to statistical product mixtures upon monofunctionalization . The bromo analog (CAS 812642-67-4) is more reactive in oxidative addition but has a higher cost per gram (typically 1.5–2× that of the chloro derivative) and lower thermal stability . The non-halogenated analog requires pre-functionalization (e.g., directed ortho-metalation) to install a coupling handle, adding 1–2 synthetic steps .

Suzuki Coupling
Direct head-to-head
Single reactive Cl site
One-step diversification without statistical mixtures; may reduce route length by 1–3 steps.
Yields are substrate-dependent; published data for this scaffold unavailable.
Suzuki coupling cross-coupling chemoselectivity C–C bond formation

Application Scenarios for 2-(2-Chloro-4-formylphenoxy)propanoic Acid


Medicinal Chemistry: Fragment-Based Drug Discovery Scaffold

With a molecular weight of 228.63 Da, a single hydrogen bond donor, and a predicted pKa of 2.98 that ensures carboxylate solubility at physiological pH, 2-(2-chloro-4-formylphenoxy)propanoic acid meets all Lipinski Rule of Five criteria for a lead-like fragment . Its single chlorine atom provides a vector for late-stage Suzuki diversification without the statistical complications of dichloro analogs (see Section 3, Evidence Item 6). Procurement at NLT 98% purity (MolCore) minimizes the need for pre-screening repurification . The aldehyde group enables reversible covalent tethering in dynamic combinatorial chemistry or reductive amination to generate amine libraries .

Chemical Biology: Bifunctional Probe Synthesis

The simultaneous presence of a 4-formyl group and a propanoic acid moiety allows orthogonal bioconjugation: the carboxylic acid can be activated (e.g., EDC/NHS) for amide coupling to amine-functionalized biomolecules, while the aldehyde can undergo oxime or hydrazone ligation under mildly acidic conditions . The higher predicted boiling point (394 °C) and density (1.385 g/cm³) compared to the non-halogenated analog (see Section 3, Evidence Items 3–4) confer greater thermal tolerance during coupling reactions and more efficient shipping logistics for bulk procurement .

Organic Synthesis: Diversity-Oriented Synthesis Building Block

The chlorine atom at the 2-position provides a single, unambiguous site for palladium-catalyzed cross-coupling, while the aldehyde and carboxylic acid enable parallel diversification via reductive amination and amide coupling, respectively . This three-dimensional diversity space is inaccessible to the non-halogenated analog (no C–C coupling vector) and is complicated in the 2,6-dichloro analog by statistical product distributions . The target compound thus supports a 3-step, 3-diversity-point library synthesis with a theoretical complexity exceeding 10⁴ compounds from commercially available building blocks .

Process Chemistry: Pilot-Scale Shipping & Storage Efficiency

The predicted density of 1.385 g/cm³ translates to approximately 6.06 mol per liter of container volume, compared to ~5.80 mol/L for the non-halogenated analog, yielding a 4.5% improvement in mole-per-volume shipping efficiency . When combined with the NLT 98% purity specification available from select vendors, this reduces the effective cost per mole of pure compound by an estimated 12–15% relative to 95% purity material requiring in-house repurification . These factors make 812642-71-0 the preferred choice for process development groups transitioning from milligram-scale discovery to multi-gram scale-up .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Lead-like fragment profile (MW 228.63, 1 HBD, pKa ~3)
Rule-of-5 compliance; synthetic tractability for late-stage diversification
Bifunctional probe synthesis
Orthogonal aldehyde and carboxylic acid reactivity
Bioconjugation efficiency; thermal tolerance during coupling steps
Diversity-oriented synthesis
Single chlorine cross-coupling vector + two additional diversity points
Parallel diversification feasibility; avoidance of statistical mixtures
Pilot-scale process evaluation
Higher predicted density and ≥98% purity option
Moles-per-volume shipping cost; reduction of prepurification burden

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